molecular formula C7H4N2O2 B1585720 6-Cyanonicotinic acid CAS No. 70165-31-0

6-Cyanonicotinic acid

Cat. No. B1585720
CAS RN: 70165-31-0
M. Wt: 148.12 g/mol
InChI Key: WMHSQCDPPJRWIL-UHFFFAOYSA-N
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Description

6-Cyanonicotinic acid (6-CNA) is an important intermediate in the synthesis of a variety of compounds. It is an organic compound with a molecular formula of C6H4NO2 and is a derivative of nicotinic acid. 6-CNA is found in a wide range of products, from pharmaceuticals to food additives, and is used in many industrial processes. This compound has many applications in the scientific community, including its use in the synthesis of drugs, in biochemistry, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Properties and Solubility

  • Solid-Liquid Equilibrium Behavior : 6-Cyanonicotinic acid (6-CNA) was studied for its properties in both solid and solution phases. Using various methods, the solid-liquid equilibrium behavior of 6-CNA in multiple solvents was determined, highlighting its spontaneous and endothermic mixing process (Guo et al., 2021).

Catalytic and Synthetic Uses

  • Synthesis of Pyranopyrazoles : Isonicotinic acid, a related compound, has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the potential utility of similar compounds in organic synthesis (Zolfigol et al., 2013).
  • Electrocatalytic Synthesis : The electrocatalytic synthesis of 6-aminonicotinic acid, a derivative of 6-cyanonicotinic acid, was achieved under mild conditions, showing the potential for electrochemical applications (Gennaro et al., 2004).

Biotechnological and Pharmaceutical Aspects

  • Enzymatic Synthesis and Applications : Enzymatic methods have been developed for the synthesis of 6-hydroxynicotinic acid, a compound related to 6-cyanonicotinic acid, with applications in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
  • Antiproliferative Activity : Certain derivatives of nicotinic acid, such as 6-aryl-2-methylnicotinic acid hydrazides, have been synthesized and studied for their antiproliferative activity against cancer cell lines, indicating the potential of 6-cyanonicotinic acid derivatives in cancer research (Abdel‐Aziz et al., 2012).

Environmental and Analytical Applications

  • Metabolism and Oxidation Studies : The metabolism and oxidation of nicotine, with the formation of cyanonicotine compounds, have been studied, which might offer insights into the environmental impact and analytical detection of similar compounds like 6-cyanonicotinic acid (Nguyen et al., 1979).

properties

IUPAC Name

6-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSQCDPPJRWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375551
Record name 6-Cyanonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyanonicotinic acid

CAS RN

70165-31-0
Record name 6-Cyanonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyanopyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a suspension of nicotinic acid N-oxide (0.7 g, 5 mmol) in 10 ml of dichloromethane is added trimethylsilylcyanide (0.55 g, 5,5 mmol), and the solution is stirred for 5 min. Then dimethylcarbamoyl chloride (0.54 g, 5 mmol) is added, and stirring is continued for 5 days under reflux. After cooling, the solution is evaporated to dryness under reduced pressure, and the residue is dissolved in 50 ml of hot water. After standing overnight, the white precipitate is filtered off and is purified by column chromatography (ethyl acetate/ethanol 1:1) to yield 5-carboxy-2-cyano-pyridine, m.p. 194°-195° C., Rf =0.54.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the nicotinic acid N-oxide (51 g, 0.37 mol) in 1.2 L of DMF, NaCN (54 g, 1.1 mol) was added, followed by triethylamine (255 mL, 1.83 mol) and TMSCl (185 mL). The reaction mixture was stirred at 110° C. for 10 h, filtered. and the filtrate was concentrated. The residue was dissolved in 100 mL of 2N HCl and extracted with methylene chloride. The organic layers were combined, concentrated and recrystallised from water to yield 12 g (22%) of the product.
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Name
Quantity
185 mL
Type
reactant
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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